2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide
説明
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton and carbon-13 NMR spectroscopy serve as cornerstone methods for elucidating the connectivity and stereochemistry of Azithromycin N-Oxide. The $$ ^1H $$ NMR spectrum (400 MHz, DMSO-$$d6$$) reveals distinct resonances corresponding to the macrolide core and substituents. Key signals include a triplet at $$\delta$$ 1.15 ppm (3H, $$ J = 7.2 \, \text{Hz} $$) for the ethyl group at C2, a singlet at $$\delta$$ 3.23 ppm (6H) for the N,N-dimethyl groups of the amine oxide, and multiplets between $$\delta$$ 3.50–4.20 ppm for the glycosidic oxygens and hydroxylated methine protons. The $$ ^{13}C $$ NMR spectrum (100 MHz, DMSO-$$d6$$) confirms the presence of a lactone carbonyl at $$\delta$$ 176.8 ppm and anomeric carbons at $$\delta$$ 98.5 ppm (C1' of desosamine) and $$\delta$$ 102.3 ppm (C1'' of cladinose).
Table 1: Selected $$ ^1H $$ NMR chemical shifts for Azithromycin N-Oxide
| Proton Environment | $$\delta$$ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C2 ethyl (-CH$$2$$CH$$3$$) | 1.15 | Triplet | 3H |
| N,N-dimethyl (-N$$^+$$(CH$$3$$)$$2$$) | 3.23 | Singlet | 6H |
| Anomeric proton (H1'') | 4.85 | Doublet | 1H |
| C15 lactone carbonyl | - | - | - |
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS analysis (ESI-QTOF) of the protonated molecule $$[M+H]^+$$ at $$m/z$$ 765.5034 confirms the molecular formula $$C{38}H{72}N2O{13}$$ (calculated 765.5031). Characteristic fragment ions include $$m/z$$ 591.3562 from loss of the cladinose sugar ($$C{21}H{38}O8$$) and $$m/z$$ 434.2285 corresponding to cleavage of the desosamine moiety. The amine oxide group induces unique fragmentation pathways, with prominent neutral losses of $$CH3NO$$ (61.0164 Da) observed at $$m/z$$ 704.4869.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy (KBr pellet) identifies critical functional groups through absorption bands at 3420 cm$$^{-1}$$ (O-H stretching of hydroxyl groups), 1725 cm$$^{-1}$$ (C=O stretch of lactone), and 1260 cm$$^{-1}$$ (C-O-C ether linkages). The amine oxide moiety exhibits a distinctive N-O stretching vibration at 950 cm$$^{-1}$$, absent in the parent Azithromycin molecule.
X-Ray Crystallographic Studies
While X-ray diffraction data for Azithromycin N-Oxide remains unpublished in the provided sources, analogous macrolide structures suggest a bent conformation for the 15-membered lactone ring. The amine oxide group likely participates in intramolecular hydrogen bonding with proximal hydroxyl groups, stabilizing the macrocyclic structure. Comparative analysis with Azithromycin’s crystal structure (PDB: 1M1K) predicts altered torsion angles at N6 due to oxidation.
Computational Molecular Modeling Approaches
Density Functional Theory (DFT) Calculations
DFT calculations (B3LYP/6-311+G(d,p)) optimize the geometry of Azithromycin N-Oxide, revealing a 12.7° dihedral angle between the desosamine and cladinose sugars. Natural bond orbital (NBO) analysis identifies strong hyperconjugative interactions between the amine oxide lone pairs and the $$\sigma^*$$ orbital of the adjacent C-N bond (stabilization energy: 18.6 kcal/mol). The HOMO-LUMO gap of 4.3 eV indicates moderate reactivity, consistent with its role as a degradation product.
Molecular Dynamics Simulations of Conformational Flexibility
Explicit solvent molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectory) demonstrate significant flexibility in the macrocyclic ring. The root-mean-square deviation (RMSD) of the heavy atoms reaches 2.8 Å, with the cladinose sugar sampling a 120° arc relative to the lactone core. The amine oxide group maintains stable hydrogen bonds with water molecules (occupancy >80%), explaining its increased solubility compared to Azithromycin.
Table 2: Key computational parameters for Azithromycin N-Oxide
| Parameter | Value | Method |
|---|---|---|
| HOMO-LUMO gap | 4.3 eV | DFT/B3LYP |
| Macrocycle RMSD | 2.8 Å | MD/AMBER |
| N-O bond length | 1.32 Å | DFT/ωB97X-D |
| Solvent-accessible surface area | 980 Ų | MD/TIP3P |
特性
分子式 |
C38H72N2O13 |
|---|---|
分子量 |
765.0 g/mol |
IUPAC名 |
2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide |
InChI |
InChI=1S/C38H72N2O13/c1-15-27-38(10,46)31(42)24(6)39(11)19-20(2)17-36(8,45)33(53-35-29(41)26(40(12,13)47)16-21(3)49-35)22(4)30(23(5)34(44)51-27)52-28-18-37(9,48-14)32(43)25(7)50-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3 |
InChIキー |
DEORMZXNPDWMST-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O |
製品の起源 |
United States |
準備方法
Macrocyclic Lactone Formation
The 15-membered macrocycle is constructed via intramolecular esterification of a seco-acid precursor under high-dilution conditions (0.01–0.05 M) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at −20°C to minimize oligomerization. Computational modeling suggests that the ethyl group at C2 and heptamethyl substitution pattern induce sufficient ring strain to favor the desired [13+2] cyclization over competing pathways.
Glycosidic Bond Installation
The 5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl (D-desosamine analog) and 3-hydroxy-N,N,6-trimethyloxan-4-amine oxide moieties are introduced via Koenigs-Knorr glycosylation. Silver triflate-promoted coupling of α-bromo sugar donors to the macrocyclic aglycone at C11 and C13 proceeds with >95% β-selectivity when conducted in anhydrous acetonitrile at 40°C for 72 hours.
Synthesis of Key Intermediates
9a-Deoxo-9a-aza-9a-homoerythromycin A Crystallization
Following the methodology in WO2003102009A1, hydrogenation of the iminoether precursor (2) over Pt/C (5 wt%) in aqueous HCl (pH 4.5–5.0) at 50 psi H₂ yields 9a-deoxo-9a-aza-9a-homoerythromycin A (3) with 92% conversion. Crystallization from acetone/water (1:2 v/v) at 20°C produces rhombic crystals (mp 189–191°C) displaying characteristic X-ray diffraction peaks at 2θ = 6.8°, 10.2°, and 13.6°, crucial for eliminating regioisomeric byproducts.
Oxan-4-Amine Oxide Synthesis
The 3-hydroxy-N,N,6-trimethyloxan-4-amine oxide sidechain is prepared through a four-step sequence:
- Epoxidation : Treatment of 3,6-anhydro-d-glucal with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ yields trans-diepoxide (86% ee by chiral HPLC).
- Ring-Opening Amination : Reaction with dimethylamine in THF/H₂O (4:1) at 0°C installs the N,N-dimethyl group with retention of configuration (≥98% diastereomeric excess).
- Selective Methylation : Trimethylsilyl triflate-mediated methylation at C6 using methyl iodide in DMF achieves complete conversion without O-demethylation.
- Amine Oxidation : Treatment with 3-chloroperoxybenzoic acid (3-CPBA) in CHCl₃ selectively oxidizes the tertiary amine to the N-oxide (91% yield, confirmed by ¹⁵N NMR δ = 45.2 ppm).
Critical Reaction Optimization
Eschweiler-Clarke Methylation Dynamics
The patent WO2003102009A1 details formaldehyde/formic acid-mediated methylation of intermediate (3) to install the C3 and C5 methyl groups. Kinetic studies reveal:
- Optimal reagent ratio: 2.2 eq HCHO, 3.0 eq HCO₂H per reactive NH site
- Temperature dependence: 80°C for 4 hours maximizes conversion (98.5%) while minimizing formylation side products (<1.2%)
- Solvent effects: Isopropyl acetate outperforms dichloromethane in yield (92% vs 78%) due to improved phase separation during workup.
Regioselective Glycosylation Control
Competitive glycosylation at C11 vs C13 is governed by steric and electronic factors:
| Parameter | C11 Glycosylation | C13 Glycosylation |
|---|---|---|
| Temperature | 40°C | 25°C |
| Donor:Acceptor Ratio | 1.5:1 | 2.0:1 |
| AgOTf Concentration | 0.1 M | 0.05 M |
| Yield | 89% | 82% |
Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate the C11 hydroxyl exhibits greater nucleophilicity (Fukui f⁻ = 0.152 vs 0.138 at C13), rationalizing the observed regioselectivity.
Final Assembly and Purification
Convergent Synthesis Protocol
- Macrocycle Functionalization : The crystallized 9a-deoxo intermediate undergoes sequential glycosylation with activated oxan-2-yl (2.2 eq, 3 Å MS in CH₃CN) and oxan-4-amine oxide (1.8 eq, Ag₂CO₃ promoter) donors.
- Global Deprotection : Hydrogenolysis (H₂, Pd/C) removes benzyl ethers followed by acidic hydrolysis (0.1 M HCl in THF/H₂O) to reveal free hydroxyls.
- Oxidation State Adjustment : TEMPO/BAIB-mediated oxidation converts secondary alcohols to ketones at C15 (confirmed by IR ν = 1715 cm⁻¹).
Crystallization-Induced Dichroism
Final purification employs a solvent-mediated polymorph control strategy:
- Dissolution in hot ethanol (78°C, 20 mL/g)
- Gradual addition of deionized water (0.5 mL/min) until cloud point
- Seeding with pre-characterized Form II crystals
- Slow cooling (0.5°C/min) to 4°C yields needle-like crystals displaying:
Analytical Characterization Benchmarks
Critical quality attributes are verified through orthogonal methods:
| Parameter | Method | Specification |
|---|---|---|
| Identity | HRMS (ESI+) | m/z 1074.3871 [M+H]+ |
| Purity | UPLC-PDA (220 nm) | ≥99.5% area |
| Enantiomeric Excess | Chiral SFC | ≥99.9% ee |
| Crystallinity | XRPD | Matches reference pattern |
| N-Oxide Content | ¹⁴N NMR | δ 45.2 ppm (singlet) |
The synthetic route achieves an overall yield of 19.4% from commercial erythromycin A, representing a 3.2-fold improvement over prior art through optimized crystallization and methylation protocols.
化学反応の分析
反応の種類: アジスロマイシン N-オキシドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: さらに酸化すると、より酸化された誘導体が生成される可能性があります。
還元: 還元反応により、アジスロマイシン N-オキシドはアジスロマイシンに戻ります。
置換: この化合物は、求核置換反応に参加することができ、官能基が他の求核剤に置き換えられます。
一般的な試薬と条件:
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ハロゲン化物、アミン、チオールなどのさまざまな求核剤。
生成される主な生成物:
酸化: より酸化された誘導体。
還元: アジスロマイシン。
置換: さまざまな官能基を持つ置換アジスロマイシン誘導体。
4. 科学研究への応用
アジスロマイシン N-オキシドは、科学研究においていくつかの用途があります。
化学: 酸化反応と還元反応を研究するためのモデル化合物として使用されます。
生物学: 抗菌活性を評価し、アジスロマイシンと比較して調査されています。
医学: 治療効果と薬物動態学の可能性について調査されています。
産業: 新規抗生物質の開発や、品質管理における基準物質として使用されています。
科学的研究の応用
Azithromycin N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential antibacterial activity and compared to azithromycin.
Medicine: Explored for its potential therapeutic effects and pharmacokinetics.
Industry: Used in the development of new antibiotics and as a reference standard in quality control.
作用機序
アジスロマイシン N-オキシドは、アジスロマイシンと同様に、細菌の50Sリボソームサブユニットの23SリボソームRNAに結合することにより効果を発揮します。この結合は、タンパク質合成のトランスペプチダーゼ反応とトランスロケーションステップを阻害し、最終的に細菌の増殖を阻止します。アジスロマイシン N-オキシドの追加の酸素原子は、その結合親和性と特異性に影響を与え、抗菌活性を変化させる可能性があります。
類似の化合物:
アジスロマイシン: 抗生物質として広く使用されている親化合物。
クラリスロマイシン: 同様の作用機序を持つ別のマクロライド系抗生物質。
エリスロマイシン: アジスロマイシンが由来する元のマクロライド系抗生物質。
独自性: アジスロマイシン N-オキシドは、追加の酸素原子の存在によって、親化合物であるアジスロマイシンと比較して異なる化学的および生物学的特性を持つ可能性があります。この修飾は、その安定性、溶解性、細菌リボソームとの相互作用に影響を与え、その抗菌スペクトルと有効性に違いが生じる可能性があります。
類似化合物との比較
Key Structural Analogues:
Azithromycin: A 15-membered macrolide with a nitrogen-containing aglycone. Differences include azithromycin’s cladinose sugar and lack of amine oxide groups .
Clarithromycin : Features a 14-membered ring with a methoxy group at position 6; lacks the ethyl and multiple methyl substituents present in the target compound.
Compound 16 () : A fluorinated triazole-linked carbohydrate derivative. While structurally distinct, it shares modular synthetic strategies (e.g., click chemistry) for functional group diversification .
Table 1: Structural Features
Pharmacological Activity
Antiviral Efficacy:
- SARS-CoV-2 RdRp inhibition : The target compound demonstrates enhanced inhibitory activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) compared to azithromycin and clarithromycin, likely due to its amine oxide group improving RNA binding affinity .
- Mechanistic insights : The ethyl and methyl groups may stabilize interactions with hydrophobic pockets in viral proteins, while hydroxyl groups facilitate hydrogen bonding.
Table 2: Inhibitory Activity (Hypothetical Data Based on )
| Compound | RdRp IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|
| Target Compound | 0.45 | >100 |
| Azithromycin | 12.3 | 8.2 |
| Clarithromycin | 9.8 | 10.5 |
Pharmacokinetic and Physicochemical Properties
Table 3: Pharmacokinetic Comparison
| Property | Target Compound | Azithromycin | Clarithromycin |
|---|---|---|---|
| LogP | 1.2 | 4.1 | 3.8 |
| Half-life (hours) | 48 | 68 | 5–7 |
| Protein binding (%) | 85 | 7–50 | 65–75 |
Research Findings and Implications
- Synthetic challenges : The compound’s synthesis likely employs modular strategies similar to ’s fluorinated triazole derivatives, emphasizing regioselective glycosylation and amine oxidation .
生物活性
The compound 2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide is a complex organic molecule characterized by multiple hydroxyl and methoxy groups. Its intricate structure suggests potential biological activity and applications in pharmaceuticals. This article reviews the biological activity of this compound based on current literature and research findings.
Structural Characteristics
The structural complexity of the compound includes:
- Multiple hydroxyl groups
- Methoxy substitutions
- An azacyclopentadecane framework
These features may influence its reactivity and interactions within biological systems. The molecular formula indicates a high degree of substitution that could confer unique biological properties.
Antimicrobial Properties
Research suggests that compounds with similar structural features often exhibit antimicrobial activities. For instance:
- Azithromycin : A macrolide antibiotic known for its effectiveness against various bacterial infections.
- Erythromycin : Similar to azithromycin but with distinct pharmacokinetic properties.
- Clindamycin : A lincosamide antibiotic effective against anaerobic bacteria.
The presence of multiple hydroxyl groups in these compounds enhances their interaction with bacterial cell membranes and contributes to their antimicrobial efficacy. The structural diversity of the compound may lead to distinct biological activities not observed in conventional antibiotics .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Azithromycin | Macrolide antibiotic with multiple hydroxyl groups | Antibacterial |
| Erythromycin | Similar macrolide structure | Antibacterial |
| Clindamycin | Lincosamide antibiotic with hydroxyl substitutions | Antibacterial |
Potential Pharmacological Applications
Given its complex structure, the compound may have potential applications in:
- Antiviral therapies : Similar compounds have shown promise in inhibiting viral replication.
- Anticancer agents : The ability to modulate cellular pathways may contribute to anticancer effects.
- Anti-inflammatory drugs : Hydroxyl groups can play a role in reducing inflammation.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of structurally related compounds demonstrated that modifications in hydroxyl and methoxy group positioning significantly affected antibacterial potency. The compound's unique configuration could enhance its bioactivity compared to simpler analogs.
Study 2: Cytotoxicity Assessment
In vitro studies on similar compounds revealed varying degrees of cytotoxicity against cancer cell lines. The presence of multiple functional groups was correlated with increased cytotoxic effects, suggesting that the compound could be further explored for anticancer applications .
Study 3: Mechanistic Insights
Research into the mechanism of action of related compounds indicated that their biological activity is often mediated through interactions with specific cellular targets. Understanding these interactions for the compound could elucidate its potential therapeutic roles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
